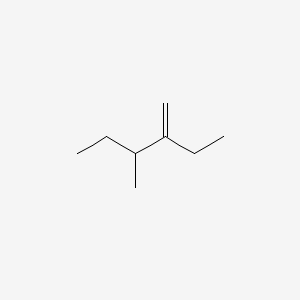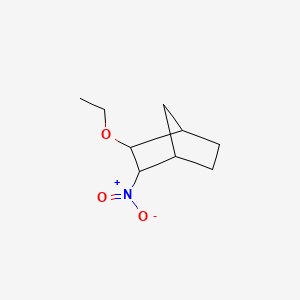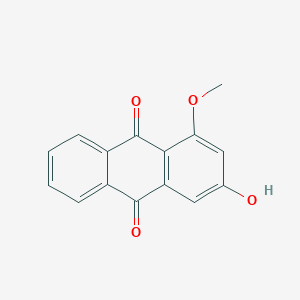
1-Methoxy-3-hydroxy-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-hydroxy-9,10-anthracenedione, also known as 3-hydroxy-1-methoxy-9,10-anthraquinone, is an organic compound with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol . It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-hydroxy-9,10-anthracenedione can be achieved through several methods. One common approach involves the methylation of 1-hydroxy-9,10-anthraquinone using dimethyl sulfate in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Analyse Chemischer Reaktionen
1-Methoxy-3-hydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can yield hydroquinones, which have applications in dye and pigment industries.
Substitution: The methoxy and hydroxy groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-hydroxy-9,10-anthracenedione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-hydroxy-9,10-anthracenedione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes involved in cell proliferation, leading to the suppression of cancer cell growth . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-hydroxy-9,10-anthracenedione can be compared with other anthraquinones such as emodin (1,3,8-trihydroxy-6-methyl-9,10-anthracenedione) and alizarin (1,2-dihydroxy-9,10-anthracenedione) . While all these compounds share a common anthraquinone core, their unique substituents confer different chemical and biological properties. For example, emodin has additional hydroxyl groups that enhance its biological activity, while alizarin is widely used as a dye due to its strong color properties .
Similar Compounds
Emodin: 1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione
Alizarin: 1,2-Dihydroxy-9,10-anthracenedione
Chrysophanol: 1,8-Dihydroxy-3-methyl-9,10-anthracenedione
These compounds, like this compound, are part of the anthraquinone family and exhibit diverse applications in various fields .
Eigenschaften
IUPAC Name |
3-hydroxy-1-methoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-12-7-8(16)6-11-13(12)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOHXWPFZBYSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347339 |
Source


|
| Record name | 1-Methoxy-3-hydroxy-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28504-24-7 |
Source


|
| Record name | 1-Methoxy-3-hydroxy-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
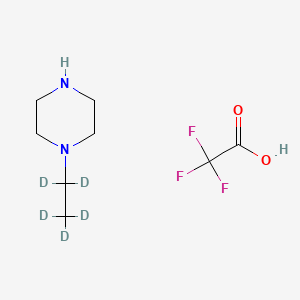
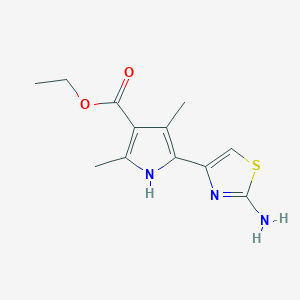
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
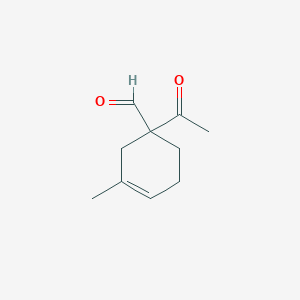
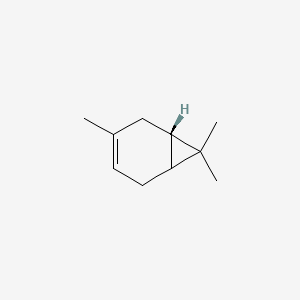
![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
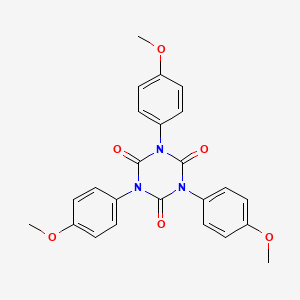
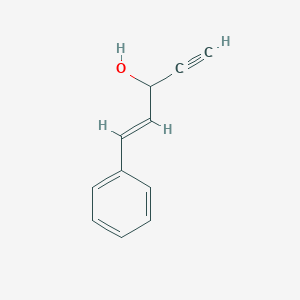
![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)
